1,3,5-Trichloro-2-isocyanobenzene

Description

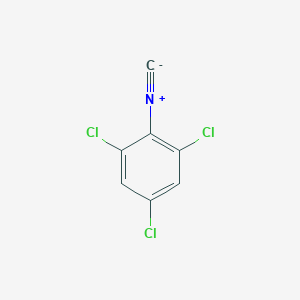

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJGRGSNBWBJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375295 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157766-10-4 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Trichloro-2-isocyanobenzene chemical properties and reactivity

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-isocyanobenzene, a key aromatic isocyanide building block. The document details its physicochemical and spectroscopic properties, established synthetic protocols, and critically, its chemical reactivity. With a focus on the unique electronic environment created by the trichlorinated phenyl ring, this guide explores the compound's utility in multicomponent reactions, such as the Passerini and Ugi reactions, which are pivotal in combinatorial chemistry and drug discovery. This paper is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic potential of this versatile reagent.

Introduction

This compound, also known as 2,4,6-trichlorophenyl isocyanide, is a halogenated aromatic isocyanide. The isocyanide functional group (-N≡C), characterized by its unique electronic structure with a C-centered lone pair, imparts a diverse range of reactivity.[1] This functionality allows it to act as both a nucleophile and an electrophile, making it an exceptionally valuable component in organic synthesis.[1] The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly modulates the reactivity of the isocyano group, enhancing its electrophilic character and influencing the stability of reaction intermediates.

This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, with a particular focus on its application in multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy, enabling the rapid assembly of complex molecular scaffolds from simple precursors.[2][3] Understanding the nuances of this compound is crucial for its effective application in generating libraries of novel compounds for pharmaceutical and materials science research.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the effective use of any chemical reagent. This section summarizes the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

The key identifying and physical properties of this compound are presented in Table 1. The compound is isomeric with 2,4,6-Trichlorophenyl isocyanate, and care must be taken to distinguish them, as their reactivity profiles are distinct.[4][5][6]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4,6-Trichlorophenyl isocyanide | [7] |

| CAS Number | Not readily available; often generated in situ. | N/A |

| Molecular Formula | C₇H₂Cl₃N | [6] |

| Molecular Weight | 206.46 g/mol | N/A |

| Appearance | Typically a solid at room temperature | [7] |

| Solubility | Soluble in common organic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and dimethylformamide (DMF). Insoluble in water. | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C stretching vibration. This typically appears in the range of 2150-2110 cm⁻¹. For comparison, the related isocyanate (-N=C=O) group shows a strong, broad absorption around 2270 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two equivalent protons on the trichlorinated ring.

-

¹³C NMR: The isocyanide carbon atom exhibits a characteristic resonance in the range of δ 155-170 ppm. The aromatic carbons will appear in their expected regions, with their chemical shifts influenced by the chlorine substituents.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification

Aryl isocyanides are commonly synthesized from the corresponding primary amines or formamides. The dehydration of N-arylformamides is a prevalent and reliable method.

Synthesis from N-(2,4,6-Trichlorophenyl)formamide

The most common laboratory synthesis involves the dehydration of the corresponding formamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine.[7]

Causality of Experimental Choices:

-

Starting Material: 2,4,6-trichloroaniline is the precursor, which is first converted to N-(2,4,6-trichlorophenyl)formamide. The aniline itself can be synthesized from 1,3,5-trichlorobenzene via nitration and subsequent reduction, or through direct chlorination of aniline.

-

Dehydrating Agent: Phosphorus oxychloride is a powerful and effective dehydrating agent for this transformation.

-

Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions, such as hydrolysis of the isocyanide product.[7][9]

-

Solvent: Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.[7]

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation.[7]

General Experimental Protocol

-

To a solution of N-(2,4,6-trichlorophenyl)formamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (5.0 eq).[7]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

-

Stir the reaction mixture at 0 °C for 5-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture can be directly purified.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[7]

Workflow for Synthesis of this compound

Caption: Generalized reaction pathway for isocyanide multicomponent reactions.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a versatile building block in combinatorial chemistry and diversity-oriented synthesis. [10]

-

Scaffold Synthesis: The Ugi and Passerini reactions allow for the rapid generation of complex, drug-like scaffolds from simple, commercially available starting materials. The trichlorophenyl moiety can serve as a rigid core, with diversity elements introduced through the other components of the MCR.

-

Library Generation: By systematically varying the aldehyde, amine (for Ugi), and carboxylic acid components, large libraries of related compounds can be synthesized in parallel, which is ideal for high-throughput screening in drug discovery programs. [11]* Peptidomimetics: The bis-amide products of the Ugi reaction are considered peptidomimetics, structures that mimic peptides but with improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability. [12][13] The electron-withdrawing nature of the trichlorophenyl ring can also be exploited to influence the pharmacokinetic properties of the final molecules or to serve as a handle for further functionalization via nucleophilic aromatic substitution under specific conditions.

Safety and Handling

Isocyanides are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odor. While specific toxicity data for this compound is not widely available, general precautions for handling isocyanides and related isocyanates should be strictly followed.

-

Toxicity: Isocyanides are toxic. Their isoelectronic counterparts, isocyanates, are known to be potent irritants to the eyes, skin, and respiratory tract, and can cause respiratory and skin sensitization. [14][15][16][17]Similar precautions should be taken with isocyanides.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended for isocyanates), safety goggles or a face shield, and a lab coat. [14][15]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [17][18]* Spills and Waste Disposal: Spills should be handled according to established laboratory safety protocols. Isocyanide waste can be quenched by careful, slow addition to an acidic aqueous solution (e.g., dilute HCl), which hydrolyzes the isocyanide to the corresponding, less volatile formamide. [9]This should be done in a fume hood.

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its utility is primarily demonstrated through its participation in powerful multicomponent reactions like the Passerini and Ugi reactions, which provide efficient access to complex molecular architectures. The electron-deficient aromatic ring imparts unique characteristics to the molecule, influencing its reactivity and the properties of its derivatives. For scientists engaged in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for unlocking its full synthetic potential.

References

- How to Safely Handle Isocyanates? (2025).

- de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.).

- Dömling, A., & Ugi, I. (2018). Editorial: Isocyanide-Based Multicomponent Reactions. PMC - NIH.

- Ugi reaction. (n.d.). In Wikipedia.

- Passerini reaction. (n.d.). In Wikipedia.

- Isocyanates technical fact sheet. (n.d.). SafeWork NSW.

- Kur-Geller, R., & Berkovitch, Y. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI.

- Ugi Reaction. (n.d.). Alfa Chemistry.

- Passerini Reaction. (n.d.). Alfa Chemistry.

- Shaabani, A., Soleimani, E., & Maleki, A. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc.

- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters.

- The Passerini Reaction. (n.d.). Organic Reactions.

- Passerini reaction. (n.d.). Slideshare.

- Isocyanide 2.0. (n.d.). The Royal Society of Chemistry.

- The Chemistry of ortho-(Diarylphosphino)aryl Isocyanides. (n.d.). ACS Publications.

- Isocyanates. (2010). Health and Safety Authority.

- The isocyanide SN2 reaction. (n.d.). Institute of Molecular and Translational Medicine.

- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.

- Guide to handling isocyanates. (2015). Safe Work Australia.

- Organic Chemistry – Specific Name Reactions. (n.d.).

- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). PubChem.

- Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- 2,4,6-trichlorophenyl isocyanate (C7H2Cl3NO). (n.d.). PubChemLite.

- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). Santa Cruz Biotechnology.

- 1,3,5-Trichlorobenzene. (n.d.). In Wikipedia.

- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Fact sheet: 1,3,5-trichlorobenzene. (n.d.).

- 1,3,5-TRICHLOROBENZENE. (n.d.). CAMEO Chemicals - NOAA.

- 1,3,5-Trichloro-2-nitrosobenzene. (n.d.). PubChem.

- Isocyanide. (n.d.). In Wikipedia.

- Benzene, 1,3,5-trichloro-2-nitro-. (n.d.). NIST WebBook.

- Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook.

- Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (n.d.).

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC - NIH.

- Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. (n.d.). Google Patents.

- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

- 1. imtm.cz [imtm.cz]

- 2. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Passerini reaction | PPTX [slideshare.net]

- 4. 2,4,6-Trichlorophenyl Isocyanate | C7H2Cl3NO | CID 613574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,4,6-trichlorophenyl isocyanate (C7H2Cl3NO) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. 1,3,5-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. How to Safely Handle Isocyanates? [enuochem.com]

- 15. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 16. hsa.ie [hsa.ie]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 18. actsafe.ca [actsafe.ca]

Synthesis and purification of 1,3,5-Trichloro-2-isocyanobenzene

An In-depth Technical Guide to the Synthesis and Purification of 1,3,5-Trichloro-2-isocyanobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details a robust, phosgene-free synthetic route, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Significance

This compound is a versatile chemical building block, the utility of which is primarily derived from the highly reactive isocyanate functional group. This reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules. Its applications are particularly prominent in the construction of substituted ureas and carbamates, moieties frequently found in biologically active compounds. The trichlorinated benzene ring provides a scaffold with defined steric and electronic properties, influencing the pharmacological profile of the resulting molecules. A notable application of this compound is in multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of diverse molecular libraries for drug discovery.[1][2][3][4][5]

Health and Safety Considerations

Isocyanates as a class of compounds are potent respiratory and dermal sensitizers.[6] Chronic exposure can lead to occupational asthma, and acute exposure may cause severe irritation to the eyes, skin, and respiratory tract.[6][7] Therefore, all manipulations involving this compound and its precursors must be conducted in a well-ventilated fume hood.[8][9]

Mandatory Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.[7]

-

Eye Protection: Safety goggles and a full-face shield are required to protect against splashes.[7][8]

-

Lab Coat: A flame-resistant lab coat must be worn at all times.

-

Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, an air-purifying respirator with an organic vapor cartridge is necessary.

All contaminated clothing should be removed and decontaminated before reuse, and thorough hand washing is crucial after handling these chemicals.[8][9] An emergency eyewash and shower station must be readily accessible.

Synthetic Approach: A Phosgene-Free Route

The synthesis of aryl isocyanates has traditionally relied on the use of highly toxic phosgene gas.[10][11] This guide details a safer, phosgene-free alternative, proceeding through the dehydration of the corresponding N-formyl amine. This two-step process begins with the formylation of 2,4,6-trichloroaniline, followed by dehydration to yield the target isocyanate.

Reaction Mechanism

The dehydration of N-(2,4,6-trichlorophenyl)formamide to this compound is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base, commonly triethylamine (NEt₃). The reaction proceeds through the following steps:

-

The carbonyl oxygen of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

This is followed by the elimination of a chloride ion and a proton to form a Vilsmeier-like intermediate.

-

Triethylamine then abstracts a proton from the nitrogen atom.

-

The intermediate subsequently collapses, eliminating dichlorophosphoric acid and yielding the isocyanate product.

Diagram 1: Proposed Reaction Mechanism for Isocyanate Formation

Sources

- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 7. hse.gov.uk [hse.gov.uk]

- 8. lakeland.com [lakeland.com]

- 9. worksafebc.com [worksafebc.com]

- 10. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 11. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]

Stability and storage conditions for 1,3,5-Trichloro-2-isocyanobenzene

An In-Depth Technical Guide to the Stability and Storage of 1,3,5-Trichloro-2-isocyanobenzene

Abstract: This technical guide provides a comprehensive overview of the stability, storage, and handling of this compound (CAS No. 2505-31-9). While specific degradation kinetics for this compound are not extensively documented in public literature, this document synthesizes information based on the fundamental reactivity of the isocyanate functional group and the properties of chlorinated aromatic compounds. It offers field-proven insights and protocols designed for researchers, scientists, and professionals in drug development to ensure compound integrity and operational safety.

Compound Overview and Inherent Reactivity

This compound is a bifunctional aromatic compound. Its stability and reactivity are dictated by two key structural features:

-

The Isocyanate Group (-N=C=O): This group is exceptionally reactive and is the primary driver of the compound's instability. The electrophilic carbon atom is highly susceptible to attack by nucleophiles.

-

The Trichlorinated Benzene Ring: The aromatic ring, substituted with three chlorine atoms, is chemically stable and relatively inert under standard conditions. However, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the adjacent isocyanate group.

The principal challenge in handling and storing this molecule is preventing unintended reactions of the isocyanate group, which can lead to sample degradation, loss of reactivity, and the generation of impurities.

Core Stability Profile and Degradation Mechanisms

The stability of this compound is inversely proportional to its exposure to nucleophiles and elevated temperatures. The isocyanate moiety is the principal site of degradation.

Susceptibility to Hydrolysis

The most significant and common degradation pathway is reaction with water. Isocyanates react readily with moisture, even atmospheric humidity, to produce an unstable carbamic acid intermediate. This intermediate rapidly decomposes to form the corresponding primary amine (2,4,6-trichloroaniline) and carbon dioxide gas.[1] This reaction is problematic for two reasons:

-

Product Contamination: The resulting amine is a significant impurity that can interfere with subsequent reactions.

-

Pressure Buildup: The generation of CO₂ gas can lead to a dangerous buildup of pressure inside sealed containers, creating a risk of rupture.[2]

The newly formed primary amine is also nucleophilic and can react with a remaining molecule of this compound to form a stable, insoluble substituted urea. This secondary reaction further depletes the desired product and introduces another impurity.

Thermal Instability and Polymerization

Elevated temperatures can significantly accelerate degradation. Isocyanates can undergo self-polymerization, especially when heated, to form dimers, trimers (isocyanurates), and higher-order polymers.[2] This process is often exothermic and can become uncontrollable if initiated. Certain isocyanates may begin to polymerize if heated for prolonged periods, even at temperatures as low as 45°C.[2]

Incompatible Materials

Beyond water, a wide range of substances are incompatible with isocyanates and must be avoided during storage and handling. These include:

-

Alcohols: React to form carbamates.

-

Amines: React to form ureas.

-

Acids and Bases (Alkalis): Can violently catalyze polymerization and other reactions.[3]

-

Strong Oxidizing Agents. [2]

-

Metals: Avoid storage in containers made of copper, copper alloys, or galvanized surfaces.

The diagram below illustrates the primary hypothesized degradation pathways for this compound.

Caption: Primary degradation pathways for this compound.

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the long-term stability and purity of this compound. The core principles are to keep the compound cold, dry, and isolated from incompatible substances.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C [4] | Refrigeration slows down the rate of potential self-polymerization and other degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidation. Reseal containers under a nitrogen blanket if possible. |

| Container | Tightly sealed, opaque glass or compatible plastic-lined steel drums.[1] | Prevents exposure to moisture, air, and light. Avoids incompatible container materials like copper or galvanized surfaces. |

| Environment | Cool, dry, well-ventilated, locked area. [2][3] | Protects from ambient moisture, heat sources, and direct sunlight.[2] Ensures containment and security. |

| Incompatibles | Store separately from all incompatible materials. | Prevents accidental mixing and hazardous reactions. Keep away from acids, bases, alcohols, amines, water, and strong oxidizers.[3] |

Experimental Protocols: Safe Handling and Use

Due to the toxicity and reactivity of isocyanates, strict handling protocols are mandatory. Exposure can cause skin and respiratory irritation and may lead to sensitization, causing severe allergic asthmatic reactions upon subsequent exposure.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure.

| Equipment | Specification |

| Ventilation | Handle only in a certified chemical fume hood or glove box.[5] |

| Hand Protection | Butyl rubber gloves (≥0.4 mm thickness). [1] Nitrile gloves may offer some resistance but are less suitable for prolonged handling. Thin latex gloves are prohibited.[1][6] |

| Eye Protection | Chemical safety goggles and a full-face shield.[7] |

| Body Protection | Full-coverage lab coat or disposable chemical-resistant suit. |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is required if there is any risk of inhalation.[2] |

Workflow for Aliquoting and Use

The following workflow ensures minimal exposure to atmospheric moisture and protects the integrity of the bulk material.

Caption: A step-by-step workflow for the safe handling of the compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is required to neutralize the reactive isocyanate and prevent exposure.

Step-by-Step Spill Protocol:

-

Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated by opening sashes or increasing exhaust fan speed.[2]

-

Contain the Spill: Use an inert absorbent material like sand, vermiculite, or clay to contain the spill.[2] Do not use sawdust or other combustible materials.

-

Neutralize: Prepare a neutralization solution. A common formulation consists of isopropanol, water, and ammonia.[5] Cautiously apply the solution to the absorbent material.

-

Collect and Dispose: Scoop the neutralized material into an open-top container. Do not seal the container immediately , as CO₂ evolution may continue, causing pressure buildup.[2]

-

Final Decontamination: Wipe the spill area with the neutralization solution, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous chemical waste according to institutional and local regulations.

References

- Isocyanates – A family of chemicals. (2025). Transports Canada.

- Guide to handling isocyan

- Isocyanates: Control measures guideline. (2022). Canada.ca.

- Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE.

- Isocyanates technical fact sheet. (n.d.). SafeWork NSW.

- GUIDE TO HANDLING ISOCYAN

- guide-to-handling-isocyan

- Isocyan

- Isocyan

- How to Safely Handle Isocyan

- 1,3,5-trichloro-2-isocyanatobenzene | 2505-31-9. (n.d.). Sigma-Aldrich.

Sources

- 1. How to Safely Handle Isocyanates? [enuochem.com]

- 2. Isocyanates – A family of chemicals [tc.canada.ca]

- 3. Control measures guide - Canada.ca [canada.ca]

- 4. 1,3,5-trichloro-2-isocyanatobenzene | 2505-31-9 [sigmaaldrich.com]

- 5. icheme.org [icheme.org]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

An In-Depth Technical Guide to 1,3,5-Trichloro-2-isocyanatobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3,5-trichloro-2-isocyanatobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular structure, synthesis, reactivity, and applications, with a focus on its utility in the synthesis of biologically active compounds.

Core Chemical Identity and Molecular Structure

1,3,5-Trichloro-2-isocyanatobenzene, also known as 2,4,6-trichlorophenyl isocyanate, is an aromatic organic compound featuring a benzene ring substituted with three chlorine atoms and an isocyanate functional group.

Molecular Formula: C₇H₂Cl₃NO[3]

Molecular Weight: 222.46 g/mol [4]

Molecular Structure:

The structure consists of a benzene ring with chlorine atoms at positions 1, 3, and 5, and an isocyanate group (-N=C=O) at position 2. The high degree of chlorination and the reactive isocyanate group make this a valuable, albeit reactive, building block in organic synthesis.

Below is a 2D representation of the molecular structure:

Caption: Molecular structure of 1,3,5-Trichloro-2-isocyanatobenzene.

Synthesis and Spectroscopic Characterization

The primary synthetic route to 1,3,5-trichloro-2-isocyanatobenzene involves the phosgenation of its corresponding aniline precursor, 2,4,6-trichloroaniline.

Synthesis from 2,4,6-Trichloroaniline

The reaction of 2,4,6-trichloroaniline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is the most common method for the preparation of 1,3,5-trichloro-2-isocyanatobenzene.[5][6] This reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Caption: General synthesis of 1,3,5-Trichloro-2-isocyanatobenzene.

Experimental Protocol: General Phosgenation of an Aromatic Amine

Caution: Phosgene is an extremely toxic gas. Triphosgene is a solid that is easier to handle but decomposes to phosgene. These reactions should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolution: Dissolve 2,4,6-trichloroaniline in an inert, dry solvent such as toluene or dichloromethane.

-

Phosgenation: Add a solution of phosgene in the same solvent, or a stoichiometric amount of triphosgene, to the cooled amine solution (typically 0 °C). An inert base, such as pyridine or triethylamine, may be used to scavenge the HCl produced.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC) or by observing the characteristic isocyanate peak in the IR spectrum.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the isocyanate carbon, the chlorinated aromatic carbons, and the non-chlorinated aromatic carbons. The isocyanate carbon typically appears in the range of 120-130 ppm. |

| Infrared (IR) | A strong, characteristic absorption band for the asymmetric stretching of the -N=C=O group is observed in the range of 2250-2285 cm⁻¹. The presence of this band is a clear indicator of the isocyanate functionality.[7] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of three chlorine atoms, leading to a characteristic isotopic pattern for chlorine-containing fragments. Common fragmentation may involve the loss of the isocyanate group or chlorine atoms. |

Chemical Reactivity and Synthetic Utility

The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Reactions with Nucleophiles

1,3,5-Trichloro-2-isocyanatobenzene undergoes addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and, transiently, carbamic acids (which typically decarboxylate to the corresponding amine), respectively.

Caption: Reactivity of 1,3,5-Trichloro-2-isocyanatobenzene with common nucleophiles.

Experimental Protocol: Synthesis of a Urea Derivative

-

Dissolution: Dissolve 1,3,5-trichloro-2-isocyanatobenzene in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Slowly add a solution of the desired primary or secondary amine in the same solvent to the isocyanate solution at room temperature or below. The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or IR spectroscopy (disappearance of the -N=C=O peak).

-

Isolation: The resulting urea derivative often precipitates from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5][8]

Applications in Drug Discovery and Development

The facile reaction of 1,3,5-trichloro-2-isocyanatobenzene with amines and alcohols to form stable urea and carbamate linkages, respectively, makes it a valuable reagent in the synthesis of potential drug candidates. The resulting urea and carbamate moieties can act as hydrogen bond donors and acceptors, which are crucial for binding to biological targets.[5]

The trichlorinated phenyl ring provides a lipophilic and sterically defined scaffold that can be further functionalized or used to probe binding pockets of enzymes and receptors. Chlorinated aromatic compounds are prevalent in many approved drugs, and the strategic placement of chlorine atoms can enhance metabolic stability and binding affinity.[9]

A study on substituted urea and thiourea derivatives containing 1,2,4-triazole moieties demonstrated the synthesis of a urea derivative from (4-aminophenyl)acetic acid and 2,4,6-trichlorophenyl isocyanate.[4][7] The resulting compound, (4-{[(2,4,6-trichlorophenyl)carbamoyl]amino}phenyl)acetic acid, and its derivatives were evaluated for their biological activities.[4]

Safety and Handling

1,3,5-Trichloro-2-isocyanatobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are toxic and can cause respiratory irritation and sensitization. Inhalation and skin contact should be avoided.

-

Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,3,5-Trichloro-2-isocyanatobenzene is a versatile and reactive building block in organic synthesis. Its ability to readily form urea and carbamate linkages makes it a valuable tool for medicinal chemists in the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in a research and development setting.

References

-

McNary, R. R., & Magid, L. (1946). Preparation of 2,4,6-trichlorophenyl isocyanate. Journal of the American Chemical Society, 68(4), 673. [Link]

- Soibova, F. S., Khatamova, M. S., & Mustafayeva, S. U. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12), 1-3.

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). Molecules, 18(3), 3564-3581. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). ResearchGate. [Link]

-

Synthesis of Carbamate Derivatives of Biological Interest. (2017). ResearchGate. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 833-838.

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Toti, K. S., & Verbeke, T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(11), 2649. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Amino Acid Ester Isocyanates. (n.d.). Organic Syntheses. [Link]

-

Working with Hazardous Chemicals. (2013). Organic Syntheses, 90, 271-286. [Link]

-

2,4,6-Trichlorophenyl Isocyanate. (n.d.). PubChem. [Link]

-

Foley, K. T., & Meanwell, N. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1113–1139. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. [Link]

- CHAPTER 2 Fragmentation and Interpret

-

Carbamate. (n.d.). Wikipedia. [Link]

-

Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

-

Theory analysis of mass spectra of long-chain isocyanates. (2011). ResearchGate. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. [Link]

-

Gothwal, A., Kumar, A., Chourasiya, A., Kumar, A., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-237. [Link]

-

Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. (2011). Medicinal Chemistry, 7(6), 572-580. [Link]

Sources

- 1. Preparation of 2,4,6-trichlorophenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4,6-Trichlorophenyl Isocyanate | C7H2Cl3NO | CID 613574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electron-Withdrawing Effects of Chloro Groups on Isocyanide Reactivity

Executive Summary: Isocyanides are a uniquely versatile class of compounds, defined by the amphiphilic nature of their terminal carbon atom, which can act as both a nucleophile and an electrophile.[1][2] This dual reactivity is central to their widespread use in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are cornerstones of modern medicinal chemistry and drug discovery.[3][4] The introduction of electron-withdrawing groups, such as chlorine atoms, at the α-carbon dramatically modulates this reactivity. This guide provides an in-depth analysis of the electronic perturbations caused by α-chloro substitution on isocyanides. We will explore the fundamental principles governing these changes, detail their consequences on reaction mechanisms and kinetics, provide validated experimental protocols for their synthesis and study, and discuss their strategic application in complex molecule synthesis.

The Unique Electronic Landscape of Isocyanides

The isocyanide functional group (R-N≡C) possesses a complex electronic structure that defies simple Lewis structure representations. The terminal carbon atom has both a lone pair of electrons (a σ-type HOMO), rendering it nucleophilic, and accessible π* antibonding orbitals (a π-type LUMO), making it electrophilic.[5] This amphiphilic character allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a feature that distinguishes them from most other functional groups and is the basis for their utility in MCRs.[1][2]

The canonical reaction pathway in MCRs such as the Ugi and Passerini reactions involves the initial nucleophilic attack of the isocyanide carbon onto an electrophilic carbonyl or iminium carbon.[2][3] This attack forms a highly reactive nitrilium ion intermediate, which is then rapidly trapped by a nucleophile.[3] The electron density at the isocyanide carbon is therefore a critical determinant of the initial reaction rate and overall efficiency.

The Inductive Effect: How Chloro Groups Reshape Reactivity

The introduction of a chloro group on the carbon adjacent to the isocyanide (the α-position) profoundly alters its electronic properties through a strong electron-withdrawing inductive effect (-I effect). Chlorine's high electronegativity pulls electron density away from the α-carbon and, consequently, from the isocyanide terminus.[6]

This electronic perturbation has two primary, seemingly contradictory, consequences:

-

Decreased Nucleophilicity: The withdrawal of electron density reduces the availability of the lone pair on the isocyanide carbon, making it a weaker nucleophile.[7] This can slow down the initial step of classic MCRs.

-

Increased α-Acidity: The inductive effect stabilizes the conjugate base formed upon deprotonation of the α-carbon. This significantly increases the acidity of the α-protons, opening up new avenues for reactivity based on α-metallated isocyanide intermediates.

Visualization of the Inductive Effect

The following diagram illustrates how the electronegative chlorine atom withdraws electron density, impacting the isocyanide functional group.

Caption: Inductive pull of chlorine reduces electron density at the isocyanide carbon.

Impact on Reactivity: A Tale of Two Pathways

The modulation of electronic properties by α-chloro substitution leads to significant changes in how these isocyanides behave in chemical reactions.

Attenuation of Multicomponent Reaction (MCR) Rates

In classic isocyanide-based MCRs like the Passerini and Ugi reactions, the rate-determining step is often the initial nucleophilic addition of the isocyanide to a carbonyl or iminium ion.[3] The reduced nucleophilicity of α-chloro isocyanides means they are generally less reactive in these transformations compared to their alkyl counterparts.[7] While reactions often still proceed, they may require higher temperatures, longer reaction times, or the use of Lewis acids to activate the electrophile.[3]

| Isocyanide Type | Relative Nucleophilicity | Typical Ugi/Passerini Reactivity |

| Alkyl Isocyanide (e.g., Cyclohexyl) | High | Fast, often exothermic |

| Aryl Isocyanide (e.g., Phenyl) | Moderate | Moderate speed |

| α-Chloro Isocyanide | Low | Slow, may require forcing conditions |

Table 1: Qualitative comparison of isocyanide reactivity based on substituent electronic effects.

Enhancement of α-Acidity and Anion Reactivity

The most synthetically powerful consequence of α-halogenation is the dramatic increase in the acidity of the α-protons. The electron-withdrawing chloro group stabilizes the resulting carbanion, making deprotonation with a suitable base (e.g., n-butyllithium, potassium tert-butoxide) highly favorable. For context, the pKa of the C-H bond in methyl isocyanide is significantly higher than that of dichloromethyl isocyanide.[8]

This facile generation of α-anions opens up a completely different mode of reactivity, allowing the chloro-substituted isocyanide to act as a potent nucleophile at the α-carbon. This is the principle behind the utility of reagents like tosylmethyl isocyanide (TosMIC), a stable and versatile building block used extensively for the synthesis of heterocycles like oxazoles and imidazoles.[9]

Experimental Protocols & Workflows

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, validated methodologies for the synthesis and application of α-chloro isocyanides.

Workflow: Synthesis and Use of an α-Chloro Isocyanide

The following diagram outlines the typical laboratory workflow from starting material to the application of a chloro-substituted isocyanide in a subsequent reaction.

Caption: General workflow for the synthesis and subsequent reaction of an α-chloro isocyanide.

Protocol: Synthesis of Dichloromethyl Phenyl Isocyanide

This protocol details a representative synthesis. CAUTION: Isocyanides are volatile and possess a powerful, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood. Phosgene and its derivatives are highly toxic.

Objective: To synthesize dichloromethyl phenyl isocyanide from N-(dichloromethyl)formanilide.

Materials:

-

N-(dichloromethyl)formanilide

-

Triethylamine (TEA)

-

Diphosgene (trichloromethyl chloroformate)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet.

-

Reagent Charging: Under a positive pressure of argon, dissolve N-(dichloromethyl)formanilide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Dehydrating Agent: Dissolve diphosgene (0.5 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the diphosgene solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture back to 0 °C and cautiously quench by slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic isocyanide stretch appears in the IR spectrum around 2150-2180 cm⁻¹.

Applications in Drug Development and Synthesis

The unique reactivity profile of chloro-substituted isocyanides makes them valuable tools in medicinal chemistry and the synthesis of complex organic molecules.

-

Access to Novel Scaffolds: The ability to function as α-anion synthons allows for the construction of highly substituted and sterically hindered molecular architectures that are difficult to access via standard MCR chemistry.[9]

-

Bioisosteres: The incorporation of halogenated groups is a common strategy in drug design to modulate physicochemical properties like lipophilicity and metabolic stability.[10] Chloro-substituted isocyanides provide a direct route to introduce these features into MCR-derived compound libraries.

-

Late-Stage Functionalization: The robust nature of the isocyanide group allows it to be carried through multiple synthetic steps. A chloro-substituted isocyanide can be incorporated into a complex molecule and then its unique α-anion reactivity can be leveraged for late-stage modifications.

Conclusion and Future Outlook

The electron-withdrawing effect of α-chloro groups on isocyanides is a powerful tool for modulating chemical reactivity. While it attenuates the nucleophilicity required for traditional MCRs, it dramatically enhances α-acidity, unlocking a rich chemistry of α-metallated intermediates. This dual nature allows chemists to choose the reaction pathway based on the chosen conditions. For researchers in drug development, understanding and exploiting these effects provides access to a broader chemical space, enabling the synthesis of novel, highly functionalized molecules. Future research will likely focus on developing catalytic and enantioselective methods for the reactions of α-chloro isocyanide anions, further expanding their synthetic utility.

References

-

Banfi, L., Basso, A., De Moliner, F., & Riva, R. (2011). Beyond Ugi and Passerini reactions: multicomponent approaches based on isocyanides and alkynes as an efficient tool for diversity oriented synthesis. Combinatorial Chemistry & High Throughput Screening, 14(9), 782-810. [Link]

-

Banfi, L., Basso, A., De Moliner, F., & Riva, R. (2011). Beyond Ugi and Passerini Reactions: Multicomponent Approaches Based on Isocyanides and Alkynes as an Efficient Tool for Diversity Oriented Synthesis. Bentham Science Publishers. [Link]

-

Kurz, D. C. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 18(1), 1023-1054. [Link]

-

Guest, M. F., & Hillier, I. H. (1974). Electronic structure of the chlorine pseudohalides ClNCO and ClNNN. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 328-335. [Link]

-

De Moliner, F., Banfi, L., Riva, R., & Basso, A. (2011). Beyond Ugi and Passerini Reactions: Multicomponent Approaches Based on Isocyanides and Alkynes as an Efficient Tool for Diversity Oriented Synthesis. Combinatorial Chemistry & High Throughput Screening, 14(9), 782-810. [Link]

-

El Kaim, L., & Grimaud, L. (2010). The Ugi–Smiles and Passerini–Smiles Couplings: A Story About Phenols in Isocyanide-Based Multicomponent Reactions. Synlett, 2010(12), 1791-1799. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Relative Reactivities of Functional Groups as the Key to Multicomponent Reactions. Synthesis, 2009(21), 3693-3733. [Link]

-

Ricci, F., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science, 9(22), 5038-5043. [Link]

-

Ismaili, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9316-9379. [Link]

-

Sromek, A. W. (2010). Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. Current Organic Chemistry, 14(18), 2056-2075. [Link]

-

Dömling, A., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5794. [Link]

-

Vatsadze, S. Z., Loginova, Y., Gomes, G. dos P., & Alabugin, I. (2022). Nucleophilicity changes as a function of alkene substituents. Molecules, 27(3), 896. [Link]

-

Dömling, A. (2012). Isocyanide-based multicomponent reactions in drug discovery. Drug Discovery Today, 17(19-20), 1061-1069. [Link]

-

Evans, D. A. (n.d.). Evans PKa Table. Scribd. [Link]

-

World of Chemistry. (2017, September 26). Effect of Electron Withdrawing groups on Chloro benzene| Class 12| Halo alkanes chapter [Video]. YouTube. [Link]

-

Spies, H. S., et al. (2020). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules, 25(21), 5109. [Link]

-

Mayr, H., et al. (2004). Nucleophilicity Parameters for Alkyl and Aryl Isocyanides. Angewandte Chemie International Edition, 43(13), 1644-1647. [Link]

-

Dömling, A. (2002). New Progresses of Multicomponent Reactions Based on Isocyanides. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

-

Reich, H. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

-

Bordwell, F. G. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Yurino, T., & Ohkuma, T. (2020). Nucleophilic Isocyanation. ACS Omega, 5(10), 4933-4942. [Link]

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

Dömling, A., et al. (2023). The isocyanide SN2 reaction. Institute of Molecular and Translational Medicine. [Link]

-

Kass, S. R. (2007). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of the American Chemical Society, 129(6), 1836-1842. [Link]

-

Basso, A., et al. (2018). Multicomponent Reactions in Ligation and Bioconjugation Chemistry. Accounts of Chemical Research, 51(6), 1436-1446. [Link]

-

Kim, D., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. The Journal of Organic Chemistry, 89(6), 3647-3655. [Link]

-

Zhang, L., et al. (2018). Experimental and computational approaches to study the chlorination mechanism of pentlandite with ammonium chloride. Scientific Reports, 8(1), 17094. [Link]

-

Brown, K. L., & Kaltsoyannis, N. (2004). Computational study of the geometric and electronic structures of MN(2) (M = Mo or U). Dalton Transactions, (11), 1647-1653. [Link]

-

Knyazev, V. D. (2002). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. The Journal of Physical Chemistry A, 106(47), 11603-11614. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imtm.cz [imtm.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Applications of 1,3,5-Trichloro-2-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,5-Trichloro-2-isocyanobenzene, also known as 2,4,6-trichlorophenyl isocyanide, is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the trichlorinated phenyl ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, with a focus on its utility in multicomponent reactions (MCRs) for the rapid generation of molecular diversity, a cornerstone of contemporary drug discovery and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and discuss its role in the synthesis of diverse heterocyclic systems.

Introduction to this compound

The isocyanide functional group, with its divalent carbon atom, exhibits a unique reactivity profile, acting as both a nucleophile and an electrophile. In this compound, this reactivity is modulated by the strongly electron-withdrawing and sterically demanding 2,4,6-trichlorophenyl substituent. This substitution pattern enhances the electrophilicity of the isocyanide carbon, influencing the rates and outcomes of its reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₂Cl₃N |

| Molecular Weight | 222.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63 °C (145 °F; 336 K)[1] |

| Boiling Point | 208.0 °C (406.4 °F; 481.1 K) (for 1,3,5-trichlorobenzene)[1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Synthesis and Spectroscopic Data

This compound is typically synthesized from 2,4,6-trichloroaniline. A common method involves the dehydration of the corresponding formamide using a dehydrating agent such as phosphorus oxychloride or phosgene. An alternative route is the Sandmeyer-type reaction from 3,5-dichloroaniline.[1]

Spectroscopic characterization is crucial for confirming the identity and purity of the compound. The most prominent feature in the IR spectrum is the strong, sharp absorption band for the N≡C stretch, typically appearing around 2130-2150 cm⁻¹. The ¹H NMR spectrum will show a singlet for the two aromatic protons, and the ¹³C NMR will exhibit a characteristic signal for the isocyanide carbon in the range of 160-170 ppm.

Unique Electronic and Steric Characteristics

The three chlorine atoms on the phenyl ring exert a strong -I (inductive) and a weak +M (mesomeric) effect. The net result is a significant electron withdrawal from the isocyanide group, which increases the electrophilicity of the isocyanide carbon. This electronic perturbation makes it a highly reactive component in nucleophilic additions.

Sterically, the ortho-chlorine atoms provide significant bulk around the isocyanide functionality. This steric hindrance can influence the stereochemical outcome of reactions and, in some cases, may prevent certain transformations that are possible with less hindered isocyanides.

Core Reactivity: The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry, particularly in the generation of compound libraries for drug discovery.[2][3] Isocyanides are star players in this field, and this compound is a particularly effective reagent due to its heightened reactivity.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5] This reaction is highly valued for its ability to generate a wide diversity of "peptidomimetic" structures, which are of significant interest in pharmaceutical research.[5][6] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[4]

The generally accepted mechanism for the Ugi reaction involves several key steps:[4][5]

-

Imine Formation: The aldehyde and amine condense to form an imine.

-

Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

-

Nucleophilic Attack: The isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.

-

Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion.

-

Mumm Rearrangement: A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, leads to the stable α-acylamino amide product. This final step is irreversible and drives the entire reaction sequence to completion.[4]

Caption: The mechanistic pathway of the Ugi four-component reaction.

-

Reactants: Benzaldehyde, Aniline, Acetic Acid, and this compound.

-

Solvent: Methanol.

-

To a stirred solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL) at room temperature, add acetic acid (1.0 mmol).

-

Stir the mixture for 10 minutes to allow for imine formation.

-

Add a solution of this compound (1.0 mmol) in methanol (2 mL) dropwise to the reaction mixture.

-

The reaction is often exothermic. Monitor the temperature and cool if necessary.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-acylamino amide.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another cornerstone isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[7] This reaction is one of the oldest known MCRs and is widely used in combinatorial and medicinal chemistry.[7][8]

The mechanism of the Passerini reaction is thought to be dependent on the solvent. In aprotic solvents and at high concentrations, a concerted, non-ionic pathway is proposed.[7][9][10] In polar solvents, an ionic mechanism involving protonation of the carbonyl, followed by nucleophilic attack of the isocyanide, is more likely.[7]

Caption: A generalized workflow for a Passerini three-component reaction.

-

Reactants: Isobutyraldehyde, Benzoic Acid, and this compound.

-

Solvent: Dichloromethane (DCM).

-

To a solution of isobutyraldehyde (1.2 mmol) and benzoic acid (1.0 mmol) in DCM (5 mL) at room temperature, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.

Synthesis of Heterocyclic Systems

The unique reactivity of the isocyanide group in this compound also makes it a valuable partner in cycloaddition reactions for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.[11][12]

[4+1] and [3+2] Cycloaddition Reactions

Isocyanides can participate in [4+1] cycloadditions with 1,3-dienes and [3+2] cycloadditions with 1,3-dipoles (such as azides or nitrile oxides) to form five-membered heterocycles.[13] The electron-deficient nature of this compound can accelerate these reactions. These transformations provide direct routes to substituted pyrroles, imidazoles, oxazoles, and other important heterocyclic systems.

MCR-based Heterocycle Synthesis

Many MCRs involving isocyanides can be adapted to produce heterocyclic products.[14] For instance, the Groebke-Blackburn-Bienaymé reaction, a variation of the Ugi reaction, can be used to synthesize substituted imidazo[1,2-a]pyridines.[14] By choosing bifunctional starting materials, the intermediate nitrilium ion can be trapped intramolecularly to forge a new ring system.[15]

Applications in Medicinal Chemistry

The products derived from reactions with this compound are of significant interest to medicinal chemists. The Ugi and Passerini reactions are widely employed to create large libraries of diverse, drug-like small molecules for high-throughput screening.[4][7][16] The resulting amide and ester functionalities are common motifs in biologically active compounds.[17] Furthermore, the trichlorophenyl group can serve as a unique lipophilic and metabolically stable scaffold, potentially offering advantages in terms of pharmacokinetic properties. The isocyanide functional group itself is being increasingly explored as a pharmacophore for its ability to coordinate to metal ions in metalloenzymes.[18]

Summary and Future Outlook

This compound is a powerful and versatile reagent in organic synthesis. Its enhanced electrophilicity and unique steric profile make it a superior component in a variety of transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions. These reactions provide an efficient and atom-economical pathway to complex, highly functionalized molecules from simple starting materials. The continued exploration of this reagent in novel MCRs and cycloaddition reactions is expected to yield new synthetic methodologies and provide access to novel chemical matter for the development of new pharmaceuticals and functional materials.

References

- Passerini, M. (1921). Compounds of p-Isonitrileazo-benzene with Acetone and Acetic Acid. Gazzetta Chimica Italiana, 51, 126-129.

- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions.

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

- de Mol, E., van der Heiden, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 588-637.

- Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

- Hooper, D. C., & DeBoef, B. (2012). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65(1), 1-140.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Quazi, S., Rashid, M. T., Malik, J. A., & Gavas, S. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.

- Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.

-

ResearchGate. (n.d.). Reactions at the coordinated trichloromethyl isocyanide. Part VII. α-Chloroalkenylisocyanide versus oxazolin-2-ylidene(ato) complex formation. Retrieved from [Link]

- Rigby, J. H. (1991). [6 + 4] Cycloaddition Reactions. In Comprehensive Organic Synthesis (pp. 617-643). Pergamon.

- Dömling, A. (2000). Multicomponent Reactions with Isocyanides.

- Kurth, M. J. (2017). Isocyanide-based multicomponent reactions based upon intramolecular nitrilium trapping. In Multicomponent Reactions: Synthesis of Bioactive Heterocycles (pp. 33-56). CRC Press.

- Singh, H., Singh, P., & Kumar, S. (1998). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 57(12), 869-872.

- Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

- Padwa, A. (n.d.). The [3+2]Cycloaddition Reaction.

- Majumdar, S., & Kurth, M. J. (2016). Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Molecules, 21(1), 19.

- Heravi, M. M., & Zadsirjan, V. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 8, 603.

- Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

-

Semantic Scholar. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

- McNary, R. R., & Magid, L. (1946). Preparation of 2,4,6-trichlorophenyl isocyanate. Journal of the American Chemical Society, 68(4), 673.

- Dömling, A. (2023). The isocyanide SN2 reaction.

- Al-Jahdali, M., & Clot, E. (2023). Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. Molecules, 28(18), 6563.

- Blaskó, G., & Gáti, T. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, 2006(7), 1-28.

-

Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. Retrieved from [Link]

- S. K, S., & S, S. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1147-1175.

- de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(10), 823-838.

- Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550.

- Menicagli, R., & Samaritani, S. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 3(4), 379-401.

- Kumar, D., & Kumar, N. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8089-8113.

Sources

- 1. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Passerini Reaction [organic-chemistry.org]

- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. mdpi.com [mdpi.com]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. mdpi.com [mdpi.com]

- 17. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1,3,5-Trichloro-2-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1,3,5-Trichloro-2-isocyanatobenzene (CAS No. 2505-31-9), also known as 2,4,6-Trichlorophenyl Isocyanate. As a member of the isocyanate family, this compound presents significant health and safety challenges that necessitate rigorous handling protocols. This document synthesizes available safety data, general isocyanate handling procedures, and insights into its reactivity to provide a framework for its safe use in a laboratory setting. The guide is structured to empower researchers with the knowledge to implement self-validating safety systems, grounded in a thorough understanding of the compound's potential hazards.

Introduction: Understanding the Hazard Profile

1,3,5-Trichloro-2-isocyanatobenzene is a chlorinated aromatic isocyanate. The presence of the highly reactive isocyanate group (-N=C=O) is the primary driver of its hazardous properties. Isocyanates are known respiratory and skin sensitizers, meaning that initial exposure can lead to a severe allergic reaction upon subsequent contact, even at very low concentrations. The chlorinated phenyl ring may also contribute to the compound's toxicity and persistence. Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide will draw upon data from the closely related isomer, 2,4,6-Trichlorophenyl Isocyanate, and general principles of isocyanate safety.

Key Hazards:

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

-

Skin Sensitization: May cause an allergic skin reaction.

-

Reactivity: Reacts with water and other nucleophiles, potentially generating heat and hazardous gases.

Chemical and Physical Properties (Inferred)

While specific data for 1,3,5-Trichloro-2-isocyanatobenzene is limited, the properties of its isomer, 2,4,6-Trichlorophenyl Isocyanate, provide a reasonable estimation.

| Property | Value (for 2,4,6-Trichlorophenyl Isocyanate) | Source |

| CAS Number | 2505-31-9 | [1][3] |

| Molecular Formula | C7H2Cl3NO | [1] |

| Molecular Weight | 222.45 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [3] |

| Boiling Point | 101°C at 2 mmHg | [2] |

The Cornerstone of Safety: The Hierarchy of Controls

The most effective approach to managing the risks associated with 1,3,5-Trichloro-2-isocyanatobenzene is to follow the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for handling 1,3,5-Trichloro-2-isocyanatobenzene in a research setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Pre-Experiment Preparation

-

Information Review: Thoroughly review this guide, any available safety data for structural analogs, and the general safety guidelines for handling isocyanates.

-

Standard Operating Procedure (SOP) Development: Prepare a detailed, experiment-specific SOP that includes a risk assessment. This SOP should be reviewed and approved by the laboratory supervisor and environmental health and safety (EHS) personnel.

-

Engineering Control Verification: Ensure that a certified chemical fume hood with a face velocity of at least 100 feet per minute is available and functioning correctly. For highly sensitive operations or larger quantities, a glove box is recommended.

-

Personal Protective Equipment (PPE) Assembly: Gather and inspect all necessary PPE. This is the last line of defense and must be in excellent condition.

-

Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended. In cases of inadequate ventilation, a supplied-air respirator should be used.

-

Hand Protection: Double-gloving with nitrile or butyl rubber gloves is essential. Latex gloves are not suitable as they offer poor resistance.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory, even when working in a fume hood.

-

Body Protection: A chemically resistant lab coat or disposable coveralls should be worn.

-

-

Emergency Preparedness:

-

Locate the nearest safety shower and eyewash station.

-

Ensure an isocyanate spill kit is readily available. This should contain an inert absorbent material (e.g., vermiculite, sand) and a decontamination solution.

-

Review emergency contact numbers.

-

Handling and Experimental Procedure

The synthesis of 1,3,5-Trichloro-2-isocyanobenzene typically involves the dehydration of the corresponding formamide. The following steps integrate safety measures into this process.

Sources

A Technical Guide to the Solubility of 1,3,5-Trichloro-2-isocyanobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract